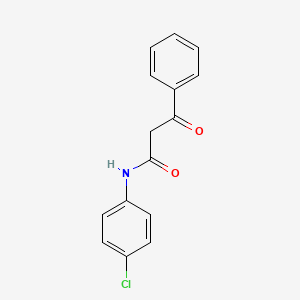

N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c16-12-6-8-13(9-7-12)17-15(19)10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIRFNQRSJGKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324291 | |

| Record name | N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674186 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

962-08-3 | |

| Record name | N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 4-chlorobenzoyl chloride with phenylacetic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the phenylacetic acid to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.

Uniqueness: N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group and a phenylpropanamide moiety makes it a versatile compound for various applications in research and industry .

Biological Activity

N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group attached to a propanamide backbone, which contributes to its unique biological properties. The compound can undergo various chemical transformations including oxidation and reduction, leading to the formation of different derivatives that may exhibit altered biological activities.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent. The mechanism of action involves the inhibition of specific enzymes or receptors associated with inflammatory pathways.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. Studies have demonstrated that it can interact with cellular pathways involved in tumor growth. For instance, its structural analogs have been evaluated for their antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies revealed IC50 values ranging from 10 to 33 nM for various analogs .

The biological effects of this compound are attributed to its ability to interfere with cellular signaling pathways. It can inhibit enzymes involved in inflammation and cancer progression, thereby exerting anti-inflammatory and anticancer effects. The specific interactions at the molecular level are still under investigation but are believed to involve binding to target proteins that regulate cell cycle and apoptosis .

Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Studies : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential utility in cancer therapeutics.

- Enzyme Inhibition : The compound was found to inhibit nitric oxide production in lipopolysaccharide-induced BV2 cells, indicating its role as an anti-inflammatory agent .

- Microsomal Stability : A study evaluating the metabolic stability of related compounds showed that modifications to the structure could enhance stability and potency against target enzymes .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 9q | MDA-MB-231 | 23 |

| 10p | MCF-7 | 33 |

| 10r | MDA-MB-231 | 30 |

Table 2: Inhibition of Nitric Oxide Production

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 16n | 8.6 | Higher activity than parent compound |

| Parent | >50 | Low activity |

Case Studies

Recent case studies have highlighted the potential applications of this compound in drug development:

- Case Study on Anticancer Activity : A series of analogs were synthesized and tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The most potent compounds showed significant cytotoxicity against breast cancer cells.

- Antimicrobial Applications : Another study focused on the compound's efficacy against bacterial strains, demonstrating its potential as a new antibiotic candidate.

Q & A

Q. What are the established synthetic routes for N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide, and how can reaction conditions be optimized?

The synthesis typically involves a Claisen-Schmidt condensation between 4-chloroaniline and benzoylacetone derivatives under acidic or basic catalysis. Optimization focuses on solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst efficiency (e.g., piperidine or acetic acid). Yield improvements are achieved via stepwise purification, including recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~200 ppm).

- IR : Stretching vibrations for amide C=O (~1650 cm) and ketone C=O (~1700 cm) confirm functional groups.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and methanol/water mobile phases to assess purity (>98%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes with water for 15 minutes (P305+P351) and seek medical attention for skin contact (H313) .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve discrepancies in molecular geometry predictions for this compound?

Single-crystal X-ray diffraction provides empirical bond lengths and torsion angles (e.g., C–C–N–C torsion angle = 172.5°), while DFT (B3LYP/6-311+G(d,p)) validates electronic properties. Discrepancies in planar vs. non-planar amide groups are reconciled by comparing experimental lattice parameters (e.g., space group P) with computational models .

Q. What strategies are effective for analyzing hydrogen-bonding networks and intermolecular interactions in crystalline this compound?

- Hydrogen Bonding : N–H⋯O interactions (2.89 Å) form chains along the c-axis.

- Van der Waals Forces : Weak C–H⋯π interactions stabilize layered packing.

- Software Tools : Mercury (CCDC) and CrystalExplorer visualize interactions, while Hirshfeld surface analysis quantifies contact contributions (~12% H-bonding) .

Q. How can reaction mechanisms for nucleophilic substitution at the 4-chlorophenyl group be investigated experimentally and computationally?

- Experimental : Monitor Cl displacement by amines/thiols using NMR or LC-MS.

- DFT : Calculate activation energies for SNAr pathways in polar aprotic solvents (e.g., DMSO).

- Kinetics : Pseudo-first-order conditions with excess nucleophile to determine rate constants .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how are interference from structural analogs minimized?

- Antioxidant Assays : DPPH radical scavenging (IC values) and β-carotene linoleate oxidation, with controls for phenolic byproducts.

- Enzyme Inhibition : Customize fluorogenic substrates (e.g., for proteases) to avoid cross-reactivity.

- Selectivity : Use SAR studies to differentiate activity from phenylpropanoid analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.